molecular formula C11H21N3O3 B1519553 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate CAS No. 1240562-52-0

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate

Cat. No.: B1519553
CAS No.: 1240562-52-0
M. Wt: 243.3 g/mol
InChI Key: COLDONLECKSATR-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate: is a chemical compound with the CAS number 1240562-52-0

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including the reaction of cyclopentyl isocyanate with tert-butyl hydroxycarbamate under controlled conditions. The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve the use of advanced reactors and purification techniques to achieve high-quality production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at different positions on the cyclopentyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under specific temperature and pressure conditions to control the reaction rate and product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate has several scientific research applications, including:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to investigate its effects on various biological systems and pathways.

  • Industry: : The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate can be compared with other similar compounds, such as tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclobutyl]carbamate. While both compounds share similar structural features, they may have different chemical and physical properties, leading to unique applications and effects. Other similar compounds include various derivatives of cyclopentyl and cyclobutyl carbamates.

Properties

IUPAC Name

tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-10(2,3)17-9(15)13-11(8(12)14-16)6-4-5-7-11/h16H,4-7H2,1-3H3,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLDONLECKSATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCCC1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate
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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate
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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate
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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate
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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate
Reactant of Route 6
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate

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